molecular formula C8H6ClIN2 B2990320 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile CAS No. 2256060-29-2

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2990320
CAS No.: 2256060-29-2
M. Wt: 292.5
InChI Key: UOUKFMOZDWBEAY-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H6ClIN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, iodine, and nitrile groups, along with methyl substitutions, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like cyanogen bromide or sodium cyanide under controlled conditions.

    Methylation: Introduction of methyl groups via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.

    Coupling Reactions: The iodine atom makes it a suitable candidate for cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Amines: From reduction of the nitrile group.

    Carboxylic Acids: From oxidation of the nitrile group.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile largely depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
  • 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile
  • 5-Chloro-2-iodo-3-methylpyridine-4-carbonitrile

Uniqueness: The combination of chlorine, iodine, and nitrile groups in 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its specific substitution pattern also influences its physical and chemical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-iodo-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUKFMOZDWBEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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